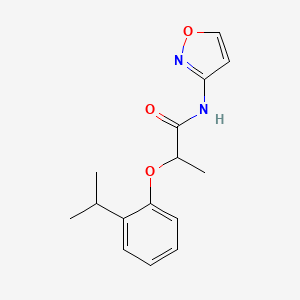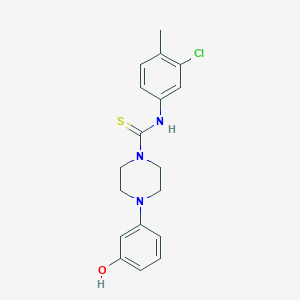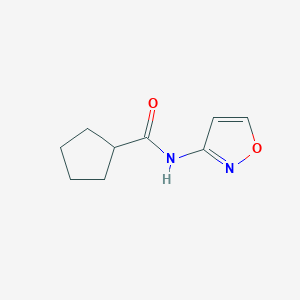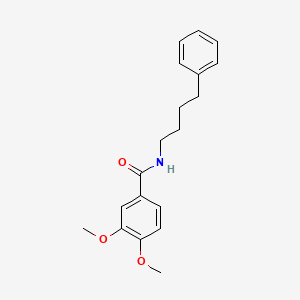
2-(2-isopropylphenoxy)-N-3-isoxazolylpropanamide
Overview
Description
2-(2-isopropylphenoxy)-N-3-isoxazolylpropanamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity as a performance-enhancing drug among athletes and bodybuilders.
Scientific Research Applications
Organic Synthesis and Drug Discovery
Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation Isoxazolidines, which share a core structural motif with the compound of interest due to the isoxazole ring, are significant in organic synthesis, drug discovery, and chemical biology. A study by Karyakarte, Smith, and Chemler (2012) introduced a stereoselective synthesis of methyleneoxy-substituted isoxazolidines. This method uses copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines, demonstrating the versatility of isoxazoline derivatives in synthesizing complex molecular structures useful in various biological applications (Karyakarte, Smith, & Chemler, 2012).
Biomedical Polymer Science
Cytotoxicity and Immunomodulative Properties of Poly(2-isopropenyl-2-oxazoline) Research on poly(2-alkenyl-2-oxazoline)s, specifically poly(2-isopropenyl-2-oxazoline) (PIPOx), highlights their potential in biomedical applications like drug delivery systems and peptide conjugates. Kroneková et al. (2016) focused on the preparation of PIPOx through free-radical polymerization and its subsequent functionalization for biomedical applications. The study found PIPOx to be biocompatible and suitable for drug delivery and immunomodulation, showcasing the utility of oxazoline derivatives in developing new materials for therapeutic applications (Kroneková et al., 2016).
Anticancer Research
Dual-Stimuli-Responsive Paclitaxel Delivery Nanosystems A study by Xu et al. (2018) on diselenide-bond-linked poly(N-isopropylacrylamide)-paclitaxel chemical conjugates demonstrates the development of "core-shell" nanoscaled micelles that show thermal and redox dual-responsiveness. This innovative drug delivery system, which efficiently encapsulates and delivers hydrophobic anticancer drugs like paclitaxel, signifies the advancement in designing responsive nanocarriers for targeted cancer therapy (Xu et al., 2018).
Insecticidal Applications
Benzoylureas Containing Isoxazoline and Isoxazole Groups The synthesis and insecticidal evaluation of benzoylphenylureas containing isoxazoline and isoxazole groups by Sun et al. (2011) indicate the potential of isoxazole derivatives in developing new insecticides. These compounds exhibited significant larvicidal activities against various pests, suggesting the role of isoxazole derivatives in agricultural pest control (Sun et al., 2011).
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)12-6-4-5-7-13(12)20-11(3)15(18)16-14-8-9-19-17-14/h4-11H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERLTEVQGXLSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)


![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)